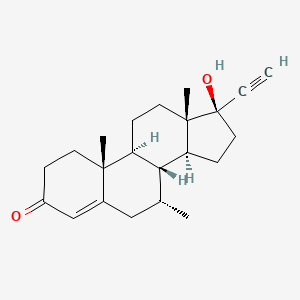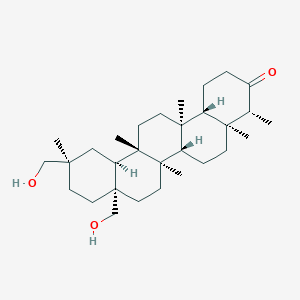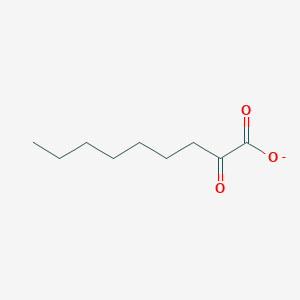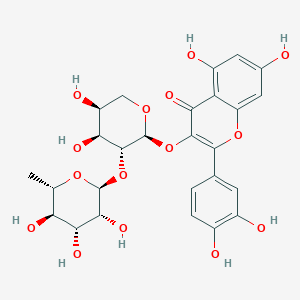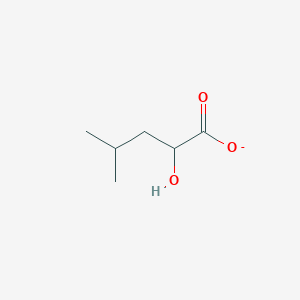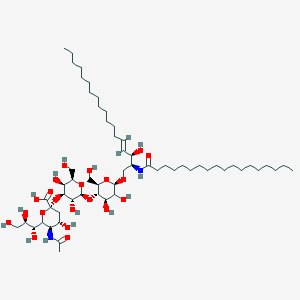
2,5,7-Trihydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-trihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a trihydroxyflavanone carrying the hydroxy groups at positions 2,5 and 7. It is a trihydroxyflavanone and a member of 2-hydroxyflavanones.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Flavonoids, including those similar to 2,5,7-Trihydroxyflavanone, have been identified to possess significant antimicrobial and antioxidant properties. For example, a study on the stem wood of Erythrina latissima isolated flavanones that showed antimicrobial activity against various bacteria such as Escherichia coli and Staphylococcus aureus. These compounds also exhibited antioxidant properties, indicating their potential in managing oxidative stress-related conditions (Chacha, Bojase-Moleta, & Majinda, 2005).
Anti-inflammatory Effects
The anti-inflammatory effects of flavonoids are well-documented. In one study, flavanones isolated from Calceolaria thyrsiflora Graham demonstrated moderate inhibitory activity against the methicillin-resistant strain of Staphylococcus aureus (MRSA), highlighting their potential as anti-inflammatory agents. These compounds were also found to selectively inhibit 5-lipoxygenase (5-LOX), supporting the traditional use of this plant in treating respiratory tract inflammations (Valdés et al., 2020).
Anticancer Properties
The anticancer properties of flavonoids, including those structurally related to this compound, have been a significant area of research. A study focusing on the leaves of Muntingia calabura found flavanones with the potential to induce quinone reductase activity, a marker for anticancer properties. These compounds, mainly flavanones and flavones, highlight the therapeutic potential of flavonoids in cancer prevention and treatment (Su et al., 2003).
Neuroprotective Effects
Flavanones similar to this compound have shown neuroprotective effects in various studies. For instance, pinocembrin, a flavanone, demonstrated significant protective effects against lipopolysaccharide-induced inflammatory responses in a murine model of acute lung injury. This study suggests the potential of flavanones in modulating inflammatory responses and protecting against neurodegenerative diseases (Soromou et al., 2012).
Allelopathic Effects
Isoflavanones, closely related to this compound, have been studied for their allelopathic effects. A study on Desmodium uncinatum isolated isoflavanones that induced the germination of seeds from the parasitic weed Striga hermonthica, showcasing a potential allelopathic mechanism to prevent parasitism. This research opens avenues for the application of flavonoids in agriculture and weed management (Tsanuo et al., 2003).
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2 |
Clave InChI |
KRSTWHCNVMDXQW-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
SMILES canónico |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



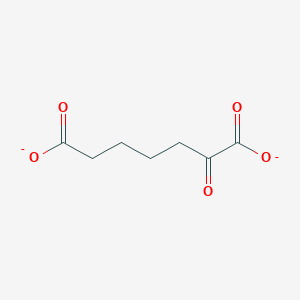

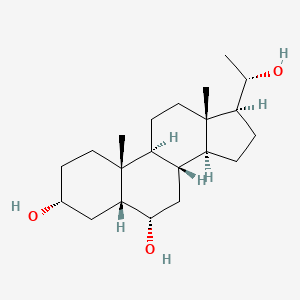

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyocta-3,7-diyn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259803.png)
![(1S,2R,5S,7S,10S,11S,14S,15R,16S,20R,24R)-22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine](/img/structure/B1259805.png)
